cyclohexylmethyl N-hydroxycarbamate
Description
Cyclohexylmethyl N-hydroxycarbamate (CAS: 869111-30-8) is a carbamate derivative synthesized via the reaction of hydroxylamine hydrochloride and imidazole with intermediate compounds under rhodium-catalyzed conditions . Key analytical data include a melting point of 33–34°C and distinct NMR profiles:
- ¹H NMR (CDCl₃, 300 MHz): δ 0.85–1.90 (m, 11H, cyclohexylmethyl), 3.99 (dd, 2H, CH₂O), 7.03–7.28 (br s, 2H, NH and OH) .
- ¹³C NMR: Resonances consistent with a carbamate group and cyclohexylmethyl moiety .
This compound is a critical intermediate in synthesizing spirocyclic oxazolidinones and has been explored for its biological activities, particularly in enzyme inhibition .
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
cyclohexylmethyl N-hydroxycarbamate |
InChI |
InChI=1S/C8H15NO3/c10-8(9-11)12-6-7-4-2-1-3-5-7/h7,11H,1-6H2,(H,9,10) |
InChI Key |
LUGCQOZLLGJAFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexylmethyl N-hydroxycarbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanemethanol with 1,1’-carbonyldiimidazole in the presence of acetonitrile. The reaction is typically carried out under nitrogen atmosphere and cooled with an ice bath to maintain the reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylmethyl N-hydroxycarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted carbamates.
Scientific Research Applications
Cyclohexylmethyl N-hydroxycarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of cyclohexylmethyl N-hydroxycarbamate involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues with Cyclohexylmethyl Motifs
The cyclohexylmethyl group enhances bioactivity across diverse therapeutic contexts:
- Key Findings :
Comparison with Other N-Hydroxycarbamates
- Key Insight: While ethyl and vinyl carbamates are carcinogenic/teratogenic, cyclohexylmethyl derivatives are primarily studied for therapeutic applications, suggesting a safer profile .
Substituent Effects on Bioactivity
The cyclohexylmethyl group’s bulk and hydrophobicity enhance target binding:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
